5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the benzothiadiazole moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar pharmacological activities.
Benzothiadiazole Derivatives: Compounds with the benzothiadiazole moiety also show diverse biological activities.
Uniqueness
5-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c20-13(9-1-2-11-12(7-9)18-23-17-11)19-5-3-10(4-6-19)21-14-16-15-8-22-14/h1-2,7-8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSJJNLRXSTJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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